1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid is an organic compound characterized by the presence of a cyclobutane ring and a phenyl group substituted with a trifluoromethoxy group.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid involves several steps:
Reaction of Cyclobutane with Brominated Quinoline: Cyclobutane reacts with brominated quinoline to form a cyclobutene quinoline compound.
Reaction with Trifluoromethanol: The cyclobutene quinoline compound is then reacted with trifluoromethanol to produce 1-[4-(Trifluoromethoxy)phenyl]cyclobutene quinoline.
Oxidation Reaction: Finally, the cyclobutene quinoline compound undergoes an oxidation reaction in the presence of a base catalyst to yield this compound.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
1-[4-(Trifluoromethoxy)phenyl]cyclohexanecarboxylic Acid: The presence of a cyclohexane ring in this compound results in distinct physical and chemical characteristics compared to the cyclobutane derivative.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKAMZKCLVRSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200941 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-53-8 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151157-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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